5-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O4/c1-9-8-14(21-17(22)12-6-7-13(19)24-12)20-16-10-4-2-3-5-11(10)25-18(23)15(9)16/h2-8H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQDRRNSESAPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor compound, followed by the formation of the furan ring and subsequent coupling with the chromeno-pyridine moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}furan-2-carboxamide exhibits significant pharmacological properties that make it a candidate for drug development. Key areas of research include:
- Antibacterial Activity : Preliminary studies suggest that this compound may inhibit bacterial enzymes, demonstrating potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating its usefulness in treating inflammatory diseases .
- Anticancer Properties : Research indicates that derivatives of chromenopyridine compounds have shown promise in anticancer activity through mechanisms such as apoptosis induction .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions. It can be employed in:
- Synthesis of Novel Compounds : The ability to undergo multiple types of reactions makes it valuable for synthesizing new derivatives with potentially enhanced biological activities .
Materials Science
In addition to its medicinal applications, this compound can be utilized in the development of new materials. Its unique chemical properties may allow for:
- Polymer Development : The incorporation of this compound into polymer matrices could lead to materials with specific desired properties such as increased thermal stability or enhanced mechanical strength .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to 5-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-y}furan-2-carboxamide:
- Antimicrobial Activity : A study demonstrated that derivatives of chromenopyridine exhibited activity against fungal pathogens such as Aspergillus niger and Candida albicans, suggesting similar potential for the target compound .
- Synthesis Methodologies : Research has outlined efficient synthetic pathways for creating various chromenopyridine derivatives, showcasing their versatility and application in drug discovery .
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
- Chromenopyridine Core: Unique to the target compound, distinguishing it from simpler pyridine or benzopyran derivatives.
- Furan-2-carboxamide Group : Contributes to hydrogen-bonding interactions and solubility profiles.
Comparative Analysis
The following compounds are structurally or functionally relevant for comparison:
Key Findings
Bioactivity: The chromenopyridine core in the target compound may confer superior biofilm-inhibitory properties compared to simpler furan carboxamides (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) due to increased π-π stacking interactions with bacterial enzymes .
Solubility: The hexahydroquinoline derivatives (e.g., 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide) exhibit improved aqueous solubility compared to the fully aromatic chromenopyridine system, which may limit the target compound’s bioavailability .
Synthetic Complexity : The target compound’s synthesis involves multi-step reactions with stringent regiochemical control, unlike simpler analogs such as 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, which can be prepared via direct amidation .
Biological Activity
5-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}furan-2-carboxamide is a complex heterocyclic compound belonging to the class of chromenopyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure
The structure of this compound includes:
- A bromine atom that enhances its reactivity.
- A chromeno-pyridine core , which is significant for its biological interactions.
- A furan-2-carboxamide moiety , contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom may facilitate binding through halogen bonding, influencing the compound's pharmacokinetic properties and overall efficacy.
Anticancer Activity
Research indicates that derivatives of chromenopyridines exhibit significant anticancer properties. For instance, a study showed that compounds related to this compound demonstrated potent inhibitory effects on various cancer cell lines, including:
- A549 (lung cancer) : Compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating superior potency in inducing apoptosis through mitochondrial pathways .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6l (related) | 0.46 | Induces apoptosis via caspase pathways |
| 6k (related) | 3.14 | Inhibits cell proliferation |
Anti-inflammatory Activity
Compounds similar to this compound have shown promising anti-inflammatory effects by modulating inflammatory pathways. They inhibit key enzymes involved in inflammation, thereby reducing cytokine production and inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens. Studies have indicated that derivatives possess significant activity against bacterial strains and fungi:
| Pathogen | Activity |
|---|---|
| Aspergillus niger | Active |
| Candida albicans | Active |
Case Studies
- Neurodegenerative Disorders : Research into tacrine derivatives has shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for Alzheimer's disease treatment .
- Oxidative Stress : The compound also exhibits antioxidant properties by chelating metal ions like Fe²⁺ and Zn²⁺, which can mitigate oxidative damage in neuronal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
